Product packaging for Vildagliptin(Cat. No.:)

Vildagliptin

Cat. No.: B1249944
M. Wt: 303.4 g/mol
InChI Key: SYOKIDBDQMKNDQ-HHUWHTLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in diabetes research . Its primary research value lies in its mechanism of action: by inhibiting the DPP-4 enzyme, this compound prevents the rapid degradation of endogenous incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This prolongation of incretin activity results in the glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion from pancreatic islets, making it a valuable tool for studying islet cell function and glucose homeostasis . A key characteristic of this compound is its ability to improve glycemic control with a low inherent risk of inducing hypoglycemia in clinical models, as its actions are enhanced in the presence of hyperglycemia and diminish as glucose levels normalize . Studies have shown that this compound is effective not only as a monotherapy model but also in combination with other antidiabetic agents, such as metformin and insulin, allowing for research into synergistic therapeutic approaches . Furthermore, recent clinical investigations have highlighted its role in reducing glycemic variability, a key risk factor for diabetic complications, particularly in models of insulin-treated type 2 diabetes . This compound is an essential research compound for investigating the pathophysiology of type 2 diabetes, the biology of incretin hormones, and the development of novel treatment strategies. This product is For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O2 B1249944 Vildagliptin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1

InChI Key

SYOKIDBDQMKNDQ-HHUWHTLVSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Pictograms

Irritant; Health Hazard

Synonyms

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

Origin of Product

United States

Vildagliptin: a Comprehensive Biochemical and Pharmacological Profile

Discovery and Early Preclinical Development of Vildagliptin (B1682220)

The journey of this compound from a laboratory concept to a significant therapeutic agent is rooted in the strategic targeting of a key enzyme in metabolic regulation. Its development was a multi-step process that began with a clear scientific rationale and progressed through the systematic screening and optimization of chemical compounds.

Dipeptidyl peptidase-4 (DPP-4) emerged as a compelling therapeutic target for type 2 diabetes due to its critical role in glucose homeostasis. mdpi.comsu.ac.th DPP-4 is a serine exopeptidase found on the surface of most cells and in a soluble form in plasma. mdpi.com Its primary function in this context is the rapid inactivation of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov

Incretins are released from the gut in response to food intake and play a vital role in regulating blood glucose. They enhance glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells, which in turn reduces hepatic glucose production. nih.govopenaccessjournals.com In individuals with type 2 diabetes, the action of incretins is often impaired. nih.gov The enzyme DPP-4 cleaves and inactivates GLP-1 and GIP within minutes of their release, thereby limiting their beneficial metabolic effects. nih.gov

The scientific rationale was, therefore, straightforward: inhibiting DPP-4 would prevent the degradation of endogenous GLP-1 and GIP. nih.govopenaccessjournals.com This action would prolong their physiological activity, leading to increased insulin levels and decreased glucagon levels in a glucose-dependent manner, ultimately improving glycemic control without the high risk of hypoglycemia associated with some other antidiabetic agents. researchgate.netnih.gov This targeted approach offered a new physiological mechanism for managing the multifaceted pathophysiology of type 2 diabetes. su.ac.th

The development of this compound began with the focused exploration of chemical libraries to find a suitable DPP-4 inhibitor. nih.gov In 1995, a key breakthrough occurred when researchers at Sandoz (which later became part of Novartis) identified a molecule named valine pyrrolidide from their compound library. nih.gov This orally active DPP-4 inhibitor demonstrated the ability to lower blood glucose levels in animal models, providing an essential proof-of-concept. nih.gov

Building on this initial discovery, further research using combinatorial chemistry led to the synthesis of DPP-728. nih.govresearchgate.net In 1999, studies with DPP-728 provided the first evidence in humans that inhibiting DPP-4 could effectively improve glycemic control in patients with type 2 diabetes. nih.govtouchendocrinology.com Kinetic analyses revealed that DPP-728 was not a simple competitive inhibitor but rather a substrate for the DPP-4 catalytic site with a slow dissociation rate. nih.govfrontiersin.org

This understanding prompted efforts to engineer the molecule's structure to further attenuate the dissociation rate, aiming for a more prolonged inhibitory effect. nih.gov These refinement efforts, led by scientist Ed Villhauer, culminated in the discovery of this compound (formerly known as LAF237) in 1998. nih.gov The name 'this compound' itself acknowledges Villhauer's significant contribution to its creation. nih.gov Preclinical studies confirmed that this compound produced the expected effects of a DPP-4 inhibitor on glucose and insulin levels, mediated through the enhancement of incretin hormone activity. nih.gov

Rationale for Targeting DPP-4 in Metabolic Research

Molecular Mechanism of Dipeptidyl Peptidase-4 Inhibition

This compound's efficacy stems from its specific and potent interaction with the DPP-4 enzyme. Its mechanism is characterized by high inhibitory power and a unique binding kinetic profile that ensures sustained action.

This compound is a potent and selective inhibitor of DPP-4. nih.gov It belongs to the cyanopyrrolidine class of inhibitors and distinguishes itself through a substrate-like interaction with the enzyme's active site. openaccessjournals.comfrontiersin.org

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This compound demonstrates potent inhibition of DPP-4, with reported IC50 values in the low nanomolar range. selleckchem.comselleck.co.jpmedchemexpress.com The Ki value, which reflects the binding affinity of the inhibitor to the enzyme, further underscores its potency and selectivity. This compound shows a significantly higher affinity for DPP-4 compared to other related proteases like DPP-8 and DPP-9, which is a critical feature. researchgate.netresearchgate.net

ParameterEnzymeValueSource
IC50DPP-42.3 nM selleckchem.comselleck.co.jp
IC50DPP-4 (in human Caco-2 cells)3.5 nM medchemexpress.com
IC50DPP-495 nM vetmeduni.ac.at
KiDPP-43 nmol/l researchgate.net
KiDPP-8810 nmol/l researchgate.net
KiDPP-997 nmol/l researchgate.net

A defining characteristic of this compound's mechanism is its slow-binding kinetics. diabetesjournals.org Unlike simple competitive inhibitors that rapidly associate and dissociate from the enzyme, this compound forms a long-lasting, reversible covalent bond with the catalytic site of DPP-4. openaccessjournals.comnih.govfrontiersin.org This interaction occurs specifically with the hydroxyl group of the serine residue (S630) in the enzyme's active site. vetmeduni.ac.at

This covalent interaction leads to a very slow rate of dissociation of the this compound-DPP-4 complex. researchgate.net The prolonged binding means that the enzyme remains inhibited even after the concentration of free this compound in the bloodstream has declined. frontiersin.org While this compound has a relatively short plasma half-life of about two hours, its inhibitory effect on DPP-4 activity persists for approximately 12 hours after a single dose. openaccessjournals.comdiabetesjournals.org This disparity is explained by the slow dissociation, or "tight-binding," nature of its interaction with the enzyme. researchgate.netnih.govnih.gov

Kinetic ParameterValueSignificanceSource
Binding MechanismReversible covalent binding to Ser630Forms a stable enzyme-inhibitor complex. nih.govvetmeduni.ac.at
Dissociation Half-Life (from DPP-4)~1.1 - 1.5 hoursContributes to prolonged duration of action beyond the drug's plasma half-life. researchgate.netvetmeduni.ac.atnih.gov
Duration of DPP-4 Inhibition~12 hoursAllows for sustained enhancement of incretin levels. openaccessjournals.com
Determination of IC50 and Ki Values for DPP-4

Selectivity Profile Against Related Peptidases

This compound's efficacy is rooted in its selective inhibition of dipeptidyl peptidase-4 (DPP-4). However, its interaction with other homologous peptidases, such as DPP-8 and DPP-9, is a critical aspect of its pharmacological profile.

This compound demonstrates a strong preference for DPP-4 over other related enzymes. openaccessjournals.com While it is a potent inhibitor of DPP-4, it possesses a significantly lower affinity for DPP-8 and DPP-9. openaccessjournals.com Research indicates that this compound is approximately 200-fold more selective for DPP-4 than for DPP-8 and over 30-fold more selective than for DPP-9. portlandpress.com This selectivity is a distinguishing feature among DPP-4 inhibitors; compounds like sitagliptin (B1680988) and alogliptin (B1666894) also exhibit a high degree of selectivity, primarily binding to DPP-4 with low affinity for DPP-8 and DPP-9. portlandpress.comfrontiersin.org

Despite its primary action on DPP-4, this compound does show measurable, concentration-dependent inhibitory effects on DPP-8 and DPP-9 in direct enzymatic assays. nih.gov Interestingly, it displays a slight preference for DPP-9 over DPP-8. uantwerpen.benih.gov This particular affinity profile has led to its use as a chemical starting point for the development of experimental inhibitors targeting DPP-8 and DPP-9. uantwerpen.benih.gov However, in cellular models, when the drug is applied extracellularly, its inhibitory effect on the intracellularly located DPP-8 and DPP-9 is only mild, which is attributed to the different cellular localizations of these enzymes. nih.gov

Table 1: Comparative Inhibitor Potency (IC₅₀ in nM) Against DPP Family Enzymes

InhibitorDPP-4DPP-8DPP-9
This compound6212,5001,990
Sitagliptin19>100,000>100,000
Saxagliptin (B632)0.629022
Alogliptin<10>100,000>100,000

Data sourced from a comparative analysis of DPP-4 inhibitors. portlandpress.com

The interaction of DPP-4 inhibitors with DPP-8 and DPP-9 has been a subject of preclinical investigation due to potential off-target effects. Early studies with non-selective DPP inhibitors raised concerns after observing toxicity in rodent models, which was linked to the inhibition of DPP-8 and DPP-9. openaccessjournals.comportlandpress.com

However, subsequent research suggests that the clinical implications of DPP-8/9 inhibition by selective drugs like this compound may be limited. portlandpress.com Nevertheless, the off-target activity of this compound has been explored for potential therapeutic effects in other areas. In preclinical studies on hematological malignancies, the anti-tumor activity of this compound in acute myeloid leukemia and multiple myeloma cell lines was found to be mediated by its inhibition of DPP-8 and DPP-9, not DPP-4. mdpi.com Specifically, this compound was shown to enhance the cytotoxicity of other agents in leukemia cells through this off-target inhibition. frontiersin.org This effect is linked to the induction of pyroptosis, a form of inflammatory cell death, in cancer cells. frontiersin.org Furthermore, DPP-8/9 inhibition has been implicated in modulating the activation of macrophages. frontiersin.org

Discrimination from DPP-8 and DPP-9 Activity

Structural Basis of DPP-4 Binding and Interaction

The interaction between this compound and the DPP-4 enzyme is a complex process involving covalent bonding and specific molecular contacts within the enzyme's active site.

This compound binds to the catalytic site of the DPP-4 enzyme. nih.govresearchgate.net The crystal structure of the human DPP-4 enzyme in complex with this compound has been resolved (PDB ID: 3W2T), providing detailed insights into their interaction. ebi.ac.ukpdbj.orgrcsb.org The binding mechanism is characterized as a "pseudoirreversible" covalent interaction. acs.org This process involves two main steps: an initial, reversible formation of a covalent bond between the drug and the enzyme, followed by a slower, irreversible hydrolysis reaction that converts this compound into an inactive metabolite, leading to its dissociation from DPP-4. acs.org This prolonged binding at the active site enables sustained inhibition of the enzyme. nih.govresearchgate.net

The DPP-4 enzyme has several binding subsites, including S1, S2, S1', S2', and the S2 extensive subsite. researchgate.net The interaction of an inhibitor with the S1 and S2 subsites is considered essential for its inhibitory activity. rcsb.orgresearchgate.net this compound is classified as a class II inhibitor based on its binding mode within the catalytic domain. researchgate.net

The covalent bond central to this compound's inhibitory mechanism is formed with the serine residue at position 630 (Ser630) in the catalytic triad (B1167595) of the DPP-4 active site. portlandpress.comrcsb.org The cyanopyrrolidine group of this compound is crucial for this interaction. portlandpress.comopenaccessjournals.com Beyond this covalent linkage, the adamantyl group of the this compound structure provides steric bulk, which is essential for its biological activity. openaccessjournals.com

Advanced Preclinical Studies on Vildagliptin S Biological Actions

Pancreatic Islet Cell Modulation in Animal Models

Vildagliptin (B1682220) exerts its effects by preventing the degradation of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.net This leads to enhanced signaling through their respective receptors on pancreatic β-cells and α-cells, influencing their secretory functions in a glucose-dependent manner. researchgate.netresearchgate.net

Glucose-Dependent Insulin (B600854) Secretion Enhancement

Preclinical evidence consistently demonstrates that this compound enhances glucose-dependent insulin secretion. nih.govresearchgate.netnih.gov This effect is attributed to the potentiation of incretin hormone activity, which sensitizes the pancreatic β-cells to ambient glucose levels. researchgate.net

Studies in various animal models have shown that this compound improves the sensitivity of pancreatic β-cells to glucose. researchgate.netfrontiersin.org In diabetic mouse models, this compound treatment restored insulin secretion in response to high glucose concentrations. nih.gov This enhanced sensitivity means that for a given level of glucose, β-cells are more responsive and secrete an appropriate amount of insulin. frontiersin.org This effect is observed in both diabetic and non-diabetic animal models, suggesting a fundamental enhancement of β-cell function. nih.govresearchgate.net For instance, in KK-Ay mice, a model for type 2 diabetes, this compound significantly improved glucose tolerance by increasing plasma insulin levels during an oral glucose tolerance test. nih.gov Similarly, in non-diabetic B6 mice, an improvement in glucose-stimulated insulin secretion was also noted. nih.gov The primary effect of this compound on insulin secretion is to improve the impaired sensitivity of the β-cells to glucose. frontiersin.org This improved sensitivity extends into the hypoglycemic range, where less insulin is secreted, reducing the risk of low blood sugar. frontiersin.org

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets from Different Mouse Models

Animal Model Treatment Glucose Concentration Insulin Secretion Reference
KK-Ay Mice Vehicle 16.7 mM Significantly lower than B6 mice nih.gov
KK-Ay Mice This compound 16.7 mM Restored insulin secretion nih.gov
B6 Mice Vehicle 16.7 mM Normal insulin secretion nih.gov
B6 Mice This compound 16.7 mM Increased insulin secretion nih.gov

The mechanisms underlying this compound's enhancement of insulin biosynthesis and secretion are multifaceted. By elevating active GLP-1 levels, this compound promotes the proliferation and neogenesis of pancreatic beta cells. nih.gov this compound has been shown to increase pancreatic β-cell mass in animal models. nih.govresearchgate.netnih.gov This is achieved not only by directly affecting cell proliferation but also by indirectly reducing apoptosis (cell death), oxidative stress, and endoplasmic reticulum stress in diabetic mice. nih.govresearchgate.netnih.gov Gene expression analyses in this compound-treated mice revealed an upregulation of genes involved in cell differentiation and proliferation, and a downregulation of genes related to apoptosis and endoplasmic reticulum stress. researchgate.net Furthermore, this compound has been observed to enhance the expression of Pdx-1, a crucial transcription factor for pancreatic development and insulin gene transcription. nih.gov

Effects on Pancreatic β-cell Glucose Sensitivity

Glucagon (B607659) Secretion Regulation by α-cells

In addition to its effects on β-cells, this compound plays a significant role in regulating glucagon secretion from pancreatic α-cells.

This compound facilitates the glucose-dependent suppression of glucagon secretion. researchgate.netfrontiersin.org In states of hyperglycemia, elevated GLP-1 levels, protected by this compound, inhibit the release of glucagon from α-cells. researchgate.net This action is crucial as inappropriately high glucagon levels contribute to hyperglycemia in diabetes. Studies in animal models have confirmed that this compound suppresses the inappropriate glucagon response to a glucose challenge. frontiersin.org This effect is glucose-dependent, meaning that this compound does not suppress glucagon secretion during hypoglycemia, a critical counter-regulatory response. frontiersin.org The suppression of glucagon by this compound is thought to be mediated, at least in part, by the paracrine effects of insulin and potentially somatostatin (B550006) within the islet. frontiersin.org

The regulation of glucagon secretion, or glucagonostasis, by this compound is influenced by several factors in preclinical models. The interplay between GLP-1 and GIP is one such factor. While GLP-1 generally inhibits glucagon secretion, GIP's effect is less clear and may even stimulate glucagon release under certain conditions. oup.com Therefore, the net effect of this compound on glucagon secretion can be a result of the combined actions of both incretins. Furthermore, the functional state of the β-cell can influence α-cell response. For instance, in a mouse model with autophagy-deficient β-cells, this compound failed to suppress glucagon levels after a glucose load, suggesting that normal β-cell function is necessary for the full glucagonostatic effect of this compound. tandfonline.com This highlights the intricate intra-islet communication that governs hormonal output. The presence of GLP-1 receptors on α-cells also plays a direct role, with studies showing that GLP-1 can bidirectionally regulate glucagon secretion depending on the glucose concentration. researchgate.net

Table 2: Summary of this compound's Effects on Pancreatic Islet Cells in Preclinical Models

Cell Type Primary Effect of this compound Underlying Mechanism Key Findings in Animal Models References
β-cell Enhanced glucose-dependent insulin secretion Increased β-cell sensitivity to glucose, increased insulin biosynthesis, increased β-cell mass, reduced apoptosis and stress. Restored GSIS in diabetic mice; increased β-cell mass in both diabetic and non-diabetic mice. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov
α-cell Glucose-dependent suppression of glucagon secretion Potentiation of GLP-1's inhibitory effect on glucagon release during hyperglycemia. Suppressed inappropriate glucagon response to glucose challenges. researchgate.netfrontiersin.orgresearchgate.net
Glucose-Dependent Suppression of Glucagon Release

Impact on β-cell Mass and Function in Preclinical Models

This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been the subject of extensive preclinical research to elucidate its effects on pancreatic β-cell health. These studies, conducted in various animal models, have provided significant insights into the drug's potential to preserve and enhance β-cell mass and function.

Modulation of β-cell Proliferation and Neogenesis

Preclinical evidence strongly suggests that this compound promotes the growth and generation of new β-cells. In rodent models, treatment with this compound has been shown to encourage β-cell proliferation and neogenesis. oup.com For instance, in neonatal rats, daily administration of this compound for 19 days resulted in an eight-fold increase in BrdU-positive (proliferating) pancreatic β-cells by day 7. researchgate.net This treatment led to a two-fold increase in pancreatic β-cell mass by day 21, an effect that was sustained even after a 12-day washout period. researchgate.net

Similarly, in diabetic mouse models such as the KK-Ay mice, this compound treatment for four weeks increased β-cell mass by enhancing the β-cell ratio within the islets. nih.gov This was associated with a significant increase in the percentage of PCNA-positive cells (from 2.07% to 4.25%) and Ki67-positive cells (from 1.73% to 2.62%), both markers of cell proliferation. nih.gov Furthermore, studies in streptozotocin-induced diabetic rodents have also demonstrated that this compound promotes β-cell neogenesis. wjgnet.com The underlying mechanism is believed to be linked to the enhancement of endogenous glucagon-like peptide-1 (GLP-1) action, which is known to stimulate β-cell proliferation and differentiation. oup.comnih.govkoreamed.org

Table 1: Effect of this compound on β-cell Proliferation Markers in KK-Ay Mice

MarkerControl Group (%)This compound-Treated Group (%)
PCNA-positive cells2.074.25
Ki67-positive cells1.732.62
Data from a study in KK-Ay diabetic mice treated for 4 weeks. nih.gov
Attenuation of β-cell Apoptosis

A crucial aspect of this compound's protective effect on β-cell mass is its ability to inhibit programmed cell death, or apoptosis. In neonatal rats, this compound treatment led to a 71% decrease in Apoptag-positive (apoptotic) β-cells. researchgate.net This anti-apoptotic effect has been consistently observed across different diabetic animal models. mdpi.com

In db/db mice, a model for type 2 diabetes, this compound treatment for six weeks significantly reduced the number of TUNEL-positive (apoptotic) cells per islet compared to untreated diabetic mice (0.37 ± 0.03 vs. 0.55 ± 0.03). researchgate.net This was accompanied by a nearly 45% decrease in caspase-3 activity, a key enzyme in the apoptotic pathway. researchgate.net Studies in KK-Ay-TaJcl mice also demonstrated that this compound reduces β-cell apoptosis. mdpi.com The inhibition of apoptosis by this compound is thought to be a key contributor to the preservation of β-cell mass observed in these preclinical studies. nih.govnih.gov

Table 2: this compound's Effect on β-cell Apoptosis in db/db Mice

ParameterUntreated Diabetic MiceThis compound-Treated Diabetic Mice
TUNEL positive cells per islet0.55 ± 0.030.37 ± 0.03
Caspase-3 Activity (Relative Units)2.67 ± 0.131.48 ± 0.11
Data from a 6-week study in db/db mice. researchgate.net
Mechanisms of β-cell Stress Amelioration

The protective effects of this compound on β-cells extend to the molecular level by mitigating various cellular stress pathways that contribute to β-cell dysfunction and death in diabetic states.

Endoplasmic Reticulum (ER) Stress: Chronic hyperglycemia can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering ER stress and subsequent apoptosis. Preclinical studies have shown that this compound can alleviate ER stress in β-cells. mdpi.comresearchgate.net In diabetic mouse models, this compound treatment has been associated with a decrease in ER stress markers. nih.govmdpi.com Specifically, in C/EBPB transgenic mice, which exhibit aggravated ER stress, this compound markedly improved this condition. bioscientifica.com

Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the cell to detoxify them, is another major contributor to β-cell damage in diabetes. This compound has been shown to reduce oxidative stress in pancreatic islets. nih.govmdpi.com In KK-Ay mice, treatment with this compound significantly decreased the levels of 4HNE-modified proteins, which are markers of oxidative stress-related lipid peroxidation. nih.gov This was accompanied by the upregulation of genes related to anti-oxidative stress. nih.govnih.govresearchgate.net

Inflammation: Chronic low-grade inflammation is also implicated in β-cell failure. This compound has demonstrated anti-inflammatory effects in preclinical models. In an advanced-aged, diet-induced obesity mouse model, this compound was reported to protect β-cells from inflammation. mdpi.comresearchgate.net

Extrapancreatic Biological Effects in Preclinical Models

Beyond its direct effects on the pancreas, this compound also exerts significant biological actions on other key metabolic tissues.

Vascular and Endothelial Function Studies

This compound has been shown in preclinical studies to attenuate endothelial dysfunction through a variety of mechanisms, primarily by targeting inflammation, oxidative stress, and lipid metabolism. Endothelial dysfunction is a key initiating factor in the development of atherosclerosis and other vascular complications. jacc.org

One of the core mechanisms is the reduction of inflammation. This compound is capable of limiting inflammation by suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. ahajournals.orgoup.com This leads to a decrease in pro-inflammatory agents such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-8. ahajournals.orgoup.com Furthermore, in endothelial cells, this compound inhibits the NLRP3 inflammasome complex, which is activated by free fatty acids (FFAs), thereby reducing the production of the pro-inflammatory cytokines IL-1β and IL-18 that impair endothelial function. nih.gov

This compound also combats oxidative stress, a major contributor to endothelial damage. In cultured human umbilical vein endothelial cells (HUVECs), treatment with this compound was found to inhibit the generation of reactive oxygen species (ROS) and reverse the reduction in glutathione (B108866) (GSH) levels induced by high FFAs. nih.gov This antioxidant effect is complemented by its ability to preserve the function of endothelial nitric oxide synthase (eNOS). nih.gov High levels of FFAs can diminish eNOS expression, but this compound treatment helps to maintain eNOS protein levels, thereby supporting the production of nitric oxide (NO), a critical molecule for vasodilation and vascular health. nih.gov

Regulation of lipid metabolism is another significant vasculoprotective property. Studies in diabetic rats have demonstrated that this compound treatment can significantly reduce total blood cholesterol and triglyceride levels. nih.gov The proposed mechanism involves the downregulation of angiopoietin-like 3 (Angptl3) and the activation of paraoxonase-1 (Pon1) in the aorta. ahajournals.orgnih.gov Pon1 activation helps inhibit the production of oxidized low-density lipoprotein (oxLDL), a key player in atherogenesis, while Angptl3 downregulation activates lipoprotein lipase (B570770) (LPL) activity, reducing plasma triglyceride levels. ahajournals.org

The vascular protective effects of this compound are intricately linked to the modulation of specific microRNAs (miRNAs) and complex intracellular signaling pathways. These molecules act as fine-tuners of gene expression, influencing cellular processes that underpin vascular health.

Role of microRNAs (miRNAs): MicroRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. physiology.org this compound has been found to alter the expression of several miRNAs involved in endothelial function, inflammation, and apoptosis. In a study using diabetic rats, this compound treatment led to the differential expression of 31 miRNAs in the aorta. physiology.orgwindows.net Specifically, this compound was shown to activate miR-190-5p, which in turn inhibits the expression of Chemokine (C-C motif) ligand 2 (Ccl2), a molecule involved in monocyte recruitment during inflammation. physiology.orgwindows.net Simultaneously, it inhibited miR-134-5p and miR-375-3p, leading to increased expression of their target genes, brain-derived neurotrophic factor (Bdnf) and phosphoinositide-dependent kinase 1 (Pdk1), respectively. physiology.orgwindows.net These changes contribute to anti-inflammatory and anti-apoptotic effects, thereby protecting the cardiovascular system. physiology.orgmdpi.com

Role of Signaling Pathways: Several key signaling pathways are modulated by this compound to confer vascular protection. These include the PI3K/Akt, MAPK, and NF-κB pathways.

NF-κB Pathway: As a central regulator of inflammation, the NF-κB pathway is a key target for this compound's vasculoprotective actions. jacc.org this compound has been shown to suppress NF-κB signaling, which limits the expression of pro-inflammatory cytokines and mitigates vascular inflammation. ahajournals.orgoup.combioscientifica.com In some models, this compound treatment inhibited the entire HMGB1/PI3K/Akt/NF-κB signaling cascade. archivesofmedicalscience.com

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is crucial for cell survival and function. High FFA levels can disturb endothelial NO production, which is dependent on PI3K-eNOS signaling. nih.gov this compound helps preserve this pathway, supporting endothelial cell health. However, in other contexts, such as benign prostatic hyperplasia models, this compound has been shown to inhibit the PI3K/Akt pathway, suggesting its modulatory effects are context-dependent. archivesofmedicalscience.com

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses. Linagliptin (B1675411), another DPP-4 inhibitor, has been shown to suppress the MAPK/extracellular signal-regulated kinase (ERK) pathway to reduce endothelial dysfunction, suggesting a class effect. nih.gov

Below is an interactive table summarizing the key molecular targets of this compound in vascular protection.

Molecule TypeSpecific MoleculeEffect of this compoundDownstream ConsequenceReference
miRNAmiR-190-5pActivationInhibition of Ccl2 expression physiology.orgwindows.net
miRNAmiR-134-5pInhibitionIncreased Bdnf expression physiology.orgwindows.net
miRNAmiR-375-3pInhibitionIncreased Pdk1 expression physiology.orgwindows.net
Signaling PathwayNF-κBSuppression/InhibitionReduced inflammation (↓ TNF-α, IL-1β) ahajournals.orgoup.combioscientifica.comarchivesofmedicalscience.com
Signaling PathwayPI3K/AktModulation (Preservation/Inhibition)Supports eNOS function / Context-dependent effects nih.govarchivesofmedicalscience.com
Signaling PathwayAMPKActivationMitigates NLRP3 inflammasome activation nih.gov
ProteinNLRP3 InflammasomeInhibitionReduced IL-1β and IL-18 production nih.gov
Mechanisms of Endothelial Dysfunction Attenuation

Potential Neuroprotective Mechanisms in Animal Models

Preclinical research highlights a significant neuroprotective role for this compound, particularly in animal models of Parkinson's disease (PD), which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). physiology.org

In a widely used PD model where neurotoxicity is induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), administration of this compound demonstrated a marked ability to protect dopaminergic neurons. nih.govphysiology.org This was evidenced by an increase in the number of tyrosine hydroxylase (TH)-positive cells, a key marker for these neurons, in both the SNpc and the striatum of MPTP-treated mice. nih.govphysiology.org this compound treatment effectively prevented the MPTP-induced decrease in TH levels, indicating preservation of the dopaminergic neuronal population. nih.gov

The primary mechanism for this neuronal preservation appears to be the inhibition of apoptosis. ahajournals.orgphysiology.org In MPTP-treated mice, this compound significantly reduced the cleavage of caspase-3, a key executioner enzyme in the apoptotic cascade. physiology.org Furthermore, it counteracted the MPTP-induced changes in the expression of Bcl-2 family proteins, which regulate apoptosis. Specifically, this compound prevented the decrease in the anti-apoptotic protein Bcl-2 and the increase in the pro-apoptotic protein Bax, thereby restoring the critical Bax/Bcl2 ratio and promoting cell survival. physiology.org

Similar neuroprotective effects were observed in a rat model of PD using rotenone, another neurotoxin. In this model, this compound guarded against neuronal demise by reducing mediators of apoptosis, such as cytochrome c. jacc.orgmdpi.com These findings collectively suggest that this compound promotes the survival of dopaminergic neurons by actively suppressing apoptotic pathways triggered by neurotoxins. jacc.orgphysiology.org

The neuroprotective effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that govern neuronal survival, inflammation, and stress responses.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is fundamental for promoting neuronal survival. physiology.org In both in vivo (MPTP-treated mice) and in vitro (MPP⁺-treated SH-SY5Y cells) models of PD, the neurotoxin induces dephosphorylation (inactivation) of Akt. nih.govphysiology.org this compound treatment effectively counteracts this, maintaining the phosphorylation and activation of Akt, thereby shielding neurons from apoptotic death. ahajournals.orgnih.govphysiology.org This effect is also observed in models of other neurodegenerative diseases, such as Huntington's disease, where this compound's activation of the PI3K/Akt pathway is a key neuroprotective mechanism. bioscientifica.com

MAPK Pathways (JNKs and ERK1/2): The mitogen-activated protein kinase (MAPK) family, including c-Jun N-terminal kinases (JNKs) and extracellular signal-regulated kinases (ERK1/2), is associated with neuronal cell death in neurodegenerative diseases when chronically activated. physiology.org The neurotoxin MPTP stimulates the phosphorylation (activation) of both JNK and ERK in the striatum. ahajournals.orgphysiology.org this compound pretreatment markedly mitigates this elevated phosphorylation, suggesting it protects neurons by dampening these stress-activated kinase pathways. ahajournals.orgnih.govphysiology.org

NF-κB and Nrf2 Pathways: this compound also exerts neuroprotective effects by targeting pathways related to inflammation and oxidative stress. In a rotenone-induced PD model, this compound was found to suppress the RAGE-NFκB signaling cascade. jacc.orgmdpi.com The suppression of NFκB, a key inflammatory transcription factor, leads to a reduction in downstream inflammatory mediators like TNF-α. jacc.org Concurrently, this compound appears to bolster the cell's own antioxidant defenses by modulating the Nrf2-antioxidant signaling pathway. jacc.orgtandfonline.com

The following interactive table summarizes the modulation of key neuronal signaling pathways by this compound in preclinical disease models.

Signaling PathwayKey ProteinsEffect of this compoundModel SystemOutcomeReference
PI3K/Aktp-AktActivation / Maintained PhosphorylationMPTP Mouse Model; MPP⁺-treated cellsPromotes neuronal survival ahajournals.orgnih.govphysiology.org
MAPK/JNKp-JNKInhibition / Reduced PhosphorylationMPTP Mouse Model; MPP⁺-treated cellsReduces neuronal stress/apoptosis ahajournals.orgnih.govphysiology.org
MAPK/ERKp-ERK1/2Inhibition / Reduced PhosphorylationMPTP Mouse Model; MPP⁺-treated cellsReduces neuronal stress/apoptosis ahajournals.orgnih.govphysiology.org
RAGE/NF-κBNF-κBSuppressionRotenone Rat ModelAnti-inflammatory effect jacc.orgmdpi.com
Nrf2Nrf-2Activation / ModulationRotenone Rat ModelAntioxidant effect jacc.orgtandfonline.com
Effects on Dopaminergic Neuronal Cell Survival in Disease Models

Cardioprotective Mechanisms in Preclinical Cardiovascular Disease Models

This compound demonstrates significant cardioprotective effects in a range of preclinical models, including those for heart failure, myocardial ischemia-reperfusion (I/R) injury, and diabetic cardiomyopathy. The mechanisms underlying this protection are multifaceted, involving the preservation of mitochondrial function, reduction of apoptosis and fibrosis, restoration of autophagy, and promotion of angiogenesis.

In a mouse model of pressure-overload heart failure induced by transverse aortic constriction (TAC), this compound treatment ameliorated left ventricular enlargement and dysfunction. physiology.org It also palliated myocardial apoptosis and fibrosis, leading to a significant improvement in the survival rate of the animals. physiology.org

During myocardial ischemia-reperfusion (I/R) injury, a common event following myocardial infarction, this compound has been shown to reduce the resulting infarct size in various animal models, including swine and obese-insulin resistant rats. plos.org This cardioprotective effect is linked to its ability to attenuate myocardial apoptosis by modulating Bax and Bcl-2 protein expression. plos.org Furthermore, this compound preserves cardiac mitochondrial function, which is often compromised during I/R. oup.comnih.govplos.org In diabetic rats, where the protective effects of standard cardioprotective strategies like ischemic postconditioning are often blunted, pretreatment with this compound was found to restore the efficacy of these strategies by improving mitochondrial function and autophagic flux. nih.gov

In the context of diabetic cardiomyopathy, this compound prevents cardiac dysfunction by restoring autophagy, a cellular recycling process that is crucial for cell health but is often impaired in diabetic hearts. This effect is mediated through the miR-21/SPRY1/ERK/mTOR signaling pathway. frontiersin.org Overexpression of miR-21 in diabetic mice aggravates fibrosis and reduces autophagy, but this compound can counteract these effects. frontiersin.org

Another important cardioprotective mechanism involves the stromal cell-derived factor-1α (SDF-1α). SDF-1α is a substrate for the DPP-4 enzyme. archivesofmedicalscience.com By inhibiting DPP-4, this compound increases the levels of active SDF-1α, which plays a crucial role in the healing of injured myocardium by promoting the homing of CXCR4+ stem cells and enhancing angiogenesis. archivesofmedicalscience.comresearchgate.net

However, it is important to note that not all preclinical studies have shown a benefit. In a long-term rat model of post-myocardial infarction remodeling, this compound did not show substantial protective effects on cardiac function or remodeling, despite successfully increasing active GLP-1 levels. nih.gov This indicates that the cardioprotective effects of this compound may be dependent on the specific pathological context and timing of the intervention.

Impact on Mitochondrial Function and Autophagy

In Vitro and Ex Vivo Research Methodologies

Isolated Islet Studies

The effects of this compound have been extensively studied using isolated pancreatic islets from various animal models. In islets isolated from diabetic KK-Ay mice, this compound treatment restored insulin secretion in response to high glucose concentrations (16.7 mM). nih.gov Morphological analysis of these islets showed that this compound treatment increased the β-cell mass by increasing the β-cell ratio. nih.gov Similarly, in islets from normal C57BL/6J mice, an 8-week administration of this compound resulted in augmented glucose-stimulated insulin secretion. openaccessjournals.com

Studies on islets isolated from high-fat diet-fed mice demonstrated that this compound could reduce intracellular lipid accumulation, as observed by Oil Red O staining, and restore insulin secretory function. researchgate.net Furthermore, in islets isolated from C/EBPB transgenic mice, a model for β-cell dysfunction, this compound treatment reduced endoplasmic reticulum stress and apoptosis-related proteins while restoring insulin signaling proteins. bioscientifica.com These ex vivo studies allow for the direct assessment of this compound's effects on islet function and health, independent of systemic metabolic changes.

Cell Line Models (e.g., MIN6, SH-SY5Y) for Mechanistic Research

Cell line models are crucial for dissecting the molecular mechanisms of this compound. The mouse insulinoma (MIN6) cell line, which retains glucose-stimulated insulin secretion, is frequently used. In MIN6 cells, this compound has been shown to protect against the deleterious effects of lipids and fetuin-A by reducing intracellular lipid accumulation and restoring the expression of key β-cell function genes like PDX1 and GLUT2. researchgate.net

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurodegenerative disease research. nih.govresearchgate.net In studies investigating neuroprotection, this compound has been shown to protect SH-SY5Y cells from toxicity induced by amyloid-β (Aβ) fibrils. nih.govnih.gov Mechanistic investigations revealed that this compound downregulated the expression of apoptosis-related proteins like caspase-3 and caspase-9. nih.govnih.gov It also reduced the phosphorylation of GSK3β and Tau proteins, which are implicated in neurodegenerative pathologies. nih.gov Furthermore, in a Parkinson's disease model using MPP+-treated SH-SY5Y cells, this compound was found to regulate the PI3K/Akt and MAPK (ERK, JNK) signaling pathways, thereby promoting neuronal survival. mdpi.com

Cell LineModelKey Mechanistic Findings for this compoundReference
MIN6Lipotoxicity (Palmitate + Fetuin-A)Reduced intracellular lipid accumulation; Restored PDX1 and GLUT2 expression. researchgate.net
SH-SY5YAlzheimer's Model (Aβ toxicity)Decreased caspase-3 & -9; Lowered GSK3β & Tau phosphorylation. nih.govnih.gov
SH-SY5YParkinson's Model (MPP+ toxicity)Restored PI3K/Akt signaling; Mitigated ERK & JNK signaling. mdpi.com

Tissue Slice and Microsome Incubation Assays

Tissue slice and microsome incubation assays are standard in vitro methods to study the metabolism of chemical compounds. For this compound, these assays have been pivotal in identifying its metabolic pathways. The primary metabolic route for this compound in humans, as well as in mice and rats, is hydrolysis of its cyano group to form the carboxylic acid metabolite, M20.7. researchgate.net

Incubation assays using liver microsomes from mice, rats, and humans have shown that the formation rates of M20.7 are higher in microsomes than in the liver cytosol. researchgate.net A significant finding from these studies is that DPP-4 itself is heavily involved in the hydrolysis of this compound in the liver. researchgate.net The rate of M20.7 formation in liver S9 fractions was significantly correlated with DPP-4 activity and could be inhibited by sitagliptin (B1680988), another DPP-4 inhibitor. researchgate.net Further studies have used incubation of this compound with L-cysteine, which demonstrated the formation of a thiazoline-containing cysteine adduct in a non-enzymatic manner, indicating a potential for covalent binding. mdpi.com

Synthetic Chemistry and Structural Biology of Vildagliptin

Chemical Synthesis Methodologies

The synthesis of Vildagliptin (B1682220), chemically known as (S)-1-[2-(3-hydroxyadamantan-1-ylamino)acetyl]pyrrolidine-2-carbonitrile, has been the subject of extensive research to develop efficient, scalable, and high-purity production methods. These methodologies are centered around the strategic combination of its two primary building blocks.

A retrosynthetic analysis of this compound reveals a logical disconnection at the amide bond, breaking the molecule down into two key intermediates. This approach simplifies the complex structure into more readily synthesizable components. The primary disconnection is between the acyl group and the aminoadamantanol moiety, identifying (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-aminoadamantanol as the crucial precursors. kaimosi.com

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis of this compound, illustrating the disconnection into its key intermediates.

This chiral pyrrolidine (B122466) derivative is a critical intermediate that incorporates the essential 2-cyanopyrrolidine moiety, which is vital for the inhibitory activity of this compound. beilstein-journals.org The synthesis of this intermediate is a focal point of many synthetic routes, with various methods developed to optimize its yield and purity. researchgate.net It is typically prepared from the readily available and inexpensive starting material, L-proline. beilstein-journals.orgasianpubs.org The synthesis involves the N-acylation of the pyrrolidine ring with a chloroacetyl group, followed by the conversion of the carboxylic acid functionality into a nitrile. beilstein-journals.org The chloroacetyl group serves a dual purpose: it acts as a protecting group and as a reactive site for the subsequent coupling reaction with 3-aminoadamantanol. asianpubs.org

The assembly of this compound from its key intermediates involves a multi-step process that has been refined to enhance efficiency and product quality. The final condensation step involves a nucleophilic substitution reaction where the primary amine of 3-aminoadamantanol displaces the chlorine atom of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

The most common and economically viable starting material for the synthesis of the cyanopyrrolidine intermediate is L-proline. beilstein-journals.orgasianpubs.org One practical route involves the direct N-acylation of L-proline with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF), which can yield the N-acylated carboxylic acid in about 81% after refluxing for 2 hours. beilstein-journals.org This intermediate is then converted to the corresponding amide. To avoid the use of aqueous media where the product has some solubility, a method using dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate has been employed, affording the amide in a 52% yield. beilstein-journals.org The final step to obtain the nitrile is a dehydration reaction, often carried out using trifluoroacetic anhydride, which can produce the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from the amide with a yield of 83%.

For the synthesis of 3-aminoadamantanol, amantadine (B194251) hydrochloride is a common starting material. niscair.res.in The process typically involves oxidation using a mixture of sulfuric acid and nitric acid, with boric acid acting as a catalyst, followed by hydrolysis. researchgate.netniscair.res.in

The final coupling of the two key intermediates is often performed in the presence of a base, such as potassium carbonate or an organic base like triethylamine, in a solvent like acetonitrile (B52724) or THF. google.com

Significant efforts have been directed towards optimizing the synthetic protocols for this compound to maximize yield and purity, which are critical for pharmaceutical applications.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

The conversion of the carboxylic acid intermediate to the nitrile has been a key area of optimization. A one-pot transformation using acetonitrile in the presence of sulfuric acid has been developed. niscair.res.in Optimization studies using a central composite design-response surface methodology have identified optimal conditions, such as a specific ratio of sulfuric acid to the starting material, a reaction temperature between 85–105 °C, and a reaction time of 4–6 hours, leading to a yield of 39%. researchgate.net Another approach using L-prolinamide as the starting material reported a 52% yield for the N-acylation step, but this was associated with a long reaction time of 48 hours at -20°C. By switching to L-proline and refluxing in THF, the N-acylated carboxylic acid yield was improved to 81% in just 2 hours. Further conversion to the nitrile via an amide intermediate has been reported with high yields.

Synthesis of 3-aminoadamantanol:

The following tables provide a comparative overview of different synthetic conditions and their outcomes.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for 3-aminoadamantanol

Method Reaction Time Yield Key Advantages Reference
Batch 8 h 87.8% Standard laboratory setup researchgate.net
Starting Materials and Reagents (e.g., L-proline)

Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies

The development of this compound analogs has been a key area of research to understand the structural requirements for potent and selective dipeptidyl peptidase-4 (DPP-4) inhibition and to explore potential interactions with other biological targets. Structure-activity relationship (SAR) studies, which correlate a molecule's three-dimensional structure with its biological activity, are crucial in this endeavor.

One approach has been the synthesis of pyrrolidine-2-carbonitrile (B1309360) derivatives. For instance, a series of these derivatives were designed and synthesized for in-vitro evaluation. Among them, a compound with a 4-chloro substitution on a benzyl (B1604629) ring (10a) demonstrated significantly potent inhibitory activity against DPP-4, with an IC50 value of 0.004 µM, which is more potent than this compound itself (IC50 = 0.02 µM). tandfonline.com This highlights the positive impact of halogen substitution on activity. tandfonline.com Another series of pyrrolidine-2-carbonitrile derivatives without substitution (11a) also showed strong inhibitory activity (IC50 = 0.017 µM) and demonstrated a glucose-lowering effect in mice. tandfonline.com

Further modifications have included the synthesis of 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine derivatives. In this series, substituting an ethyl group at a specific position resulted in the most potent compound (18a), with an IC50 value of 0.0035 µM. tandfonline.com This suggests that small alkyl substitutions can enhance binding affinity. tandfonline.com In contrast, replacing the hydroxyl group with an ethyl group led to less potent compounds, indicating the importance of the hydroxyl moiety for activity. tandfonline.com

The synthesis of 1,2,3-(triazol-4-yl(phenyl)-2-aminopropyl)pyrrolidine-2-carbonitrile derivatives has also been explored. The most promising compound from this series featured a cyclopropyl (B3062369) substitution and exhibited an IC50 value of 0.247 µM. tandfonline.com Replacing the cyclopropyl group with a larger cyclohexyl group diminished the potency, suggesting that the size and nature of the substituent at this position are critical for optimal interaction with the target. tandfonline.com

Additionally, sulfonamide-pyrrolidine/piperidine scaffolds have been developed and assessed. In-silico and in-vitro studies revealed that a derivative from this series showed DPP-4 inhibition in the nanomolar range, comparable to this compound. brieflands.com These studies collectively emphasize that the nitrile group is a necessary feature for DPP-4 inhibition. brieflands.com Another study focused on 3-aminocoumarin (B156225) derivatives, identifying a compound with an IC50 of 3.16 µM. brieflands.com

These synthetic efforts and subsequent SAR analyses provide a detailed map of the chemical features required for potent DPP-4 inhibition, guiding the design of new and potentially improved therapeutic agents.

Molecular Interactions and Protein Binding Studies (Beyond DPP-4)

While the primary pharmacological action of this compound is the inhibition of DPP-4, its interaction with other biological macromolecules, particularly transport proteins like serum albumins, is crucial for understanding its pharmacokinetic profile. Such binding influences the distribution, metabolism, and excretion of the drug.

Spectroscopic Techniques (e.g., Fluorescence, CD, UV-Vis) for Binding Analysis

The binding of this compound to major plasma proteins, such as bovine serum albumin (BSA) and human serum albumin (HSA), as well as the digestive enzyme pepsin, has been extensively investigated using various spectroscopic methods. researchgate.netresearchgate.nettandfonline.comnih.govnih.govejournal.byresearchgate.net

Fluorescence Spectroscopy: This is a primary tool for studying drug-protein interactions. The intrinsic fluorescence of proteins like BSA and HSA, which arises from tryptophan and tyrosine residues, can be quenched upon binding with a ligand like this compound. Studies have consistently shown that this compound quenches the intrinsic fluorescence of both BSA and pepsin. researchgate.netresearchgate.nettandfonline.comnih.gov The mechanism of this quenching has been identified as a static process for BSA, indicating the formation of a stable ground-state complex between this compound and the protein. researchgate.nettandfonline.comnih.gov For pepsin, a combination of static and dynamic quenching was observed, with the static mechanism being dominant, again suggesting complex formation. researchgate.netnih.gov Synchronous fluorescence studies further specified that the microenvironment around the tryptophan residues in BSA is particularly affected by the binding of this compound. researchgate.nettandfonline.comnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to detect conformational changes in proteins upon ligand binding. For both BSA and pepsin, the addition of this compound induced changes in their CD spectra. researchgate.netresearchgate.nettandfonline.comnih.gov In the case of BSA, these changes suggested an alteration in the secondary structure of the protein, leading to enhanced protein stability. researchgate.nettandfonline.comnih.gov Similarly, for pepsin, post-binding conformational changes were confirmed. researchgate.netnih.gov

UV-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy can also provide evidence of complex formation. In studies with pepsin, UV-Vis measurements supported the idea that this compound associates with the enzyme to form a ground-state complex. researchgate.netnih.gov

The table below summarizes key findings from spectroscopic analyses of this compound's interaction with BSA and pepsin.

ProteinSpectroscopic TechniqueKey FindingsReference
Bovine Serum Albumin (BSA) FluorescenceStatic quenching mechanism; formation of a ground-state complex. researchgate.nettandfonline.comnih.gov
Synchronous FluorescenceChanges in the microenvironment of tryptophan residues. researchgate.nettandfonline.comnih.gov
Circular Dichroism (CD)Conformational changes in the secondary structure; increased protein stability. researchgate.nettandfonline.comnih.gov
Pepsin FluorescenceMixed (static and dynamic) quenching, predominantly static; complex formation. researchgate.netnih.gov
UV-Vis AbsorptionEvidence of ground-state complex formation. researchgate.netnih.gov
Circular Dichroism (CD)Post-binding conformational changes in the protein structure. researchgate.netnih.gov

Molecular Docking and Computational Chemistry Approaches

To complement experimental data, molecular docking and computational simulations have been employed to visualize and analyze the interaction of this compound with proteins at an atomic level. researchgate.netresearchgate.netnih.govejournal.bynih.gov

For the this compound-BSA interaction, computational approaches have been used to identify the specific binding site on the albumin molecule. researchgate.nettandfonline.com Molecular docking simulations have indicated that this compound binds primarily at or near Site I of human serum albumin. ejournal.by These computational models help to elucidate the specific amino acid residues involved in the interaction and the types of forces that stabilize the complex.

In the case of this compound's interaction with pepsin, in-silico analysis has been crucial in identifying the major driving forces. researchgate.netnih.gov Molecular docking studies have revealed that hydrogen bonding and electrostatic forces are significant contributors to the binding interaction between this compound and pepsin. researchgate.netnih.gov These computational results are in agreement with thermodynamic data obtained from experimental studies.

Molecular docking has also been used to study the potential of this compound to inhibit the fibrillation of human serum albumin, a process associated with certain diseases. nih.gov These studies showed that this compound can form a complex with HSA, masking the hydrophobic residues that are involved in the aggregation process. nih.gov

Non-Covalent Binding Mechanisms with Biological Macromolecules (e.g., Bovine Serum Albumin, Pepsin)

The binding of this compound to proteins like BSA and pepsin is governed by non-covalent interactions. The nature and strength of these interactions have been determined through a combination of spectroscopic and thermodynamic studies.

For the interaction with BSA, the binding constant (Ka) was determined to be in the order of 10⁴ M⁻¹, indicating a strong binding affinity. researchgate.nettandfonline.comnih.govejournal.by Thermodynamic analysis of the binding process revealed that non-polar, hydrophobic interactions play an important role. researchgate.nettandfonline.com

In its interaction with pepsin, this compound was found to have a binding constant of 0.559 x 10³ M⁻¹ at 298.15 K. researchgate.netnih.gov The binding was determined to be non-covalent in nature. researchgate.netnih.gov Thermodynamic parameters (ΔH, ΔS, and ΔG) calculated from these studies showed that the binding is an exothermic and spontaneous process. researchgate.netnih.gov The primary driving forces for the this compound-pepsin complex formation were identified as van der Waals forces and hydrogen bonding interactions. researchgate.netnih.gov

The table below provides a summary of the binding parameters for this compound's interaction with BSA and pepsin.

ProteinBinding Constant (Ka)Thermodynamic ParametersPrimary Driving ForcesReference
Bovine Serum Albumin (BSA) 1.1 x 10⁴ M⁻¹ at 298.15 KNot specified in detail, but indicates spontaneity.Non-polar, hydrophobic interactions. researchgate.nettandfonline.comnih.gov
Human Serum Albumin (HSA) 1.13 x 10⁴ M⁻¹ at 298 KSpontaneous process.Not explicitly detailed, but involves Site I binding. ejournal.by
Pepsin 0.559 x 10³ M⁻¹ at 298.15 KExothermic (negative ΔH), Spontaneous (negative ΔG).Van der Waals forces and hydrogen bonding. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives in Vildagliptin Research

Exploration of Novel Therapeutic Targets and Pathways beyond Canonical DPP-4 Inhibition

While the primary mechanism of vildagliptin (B1682220) involves the inhibition of DPP-4, leading to increased levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), recent studies suggest that its therapeutic effects may not be solely dependent on this pathway. openaccessjournals.comnih.govnih.govnih.gov Researchers are actively investigating non-canonical targets and pathways that could contribute to this compound's pleiotropic effects.

One area of interest is the direct impact of this compound on cellular signaling pathways independent of GLP-1. For instance, studies have suggested that this compound may influence pathways like the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) pathway, which is crucial for cellular energy homeostasis and has been implicated in endothelial function. ahajournals.org Research has shown that this compound can activate this pathway in human umbilical vein endothelial cells in a calcium-dependent manner, suggesting a direct effect on vascular health. ahajournals.org

Furthermore, evidence points towards this compound's role in modulating inflammatory and fibrotic pathways. It has been found to downregulate pro-inflammatory pathways such as TLR-4/NF-κB and JAK/STAT, and upregulate anti-inflammatory cascades like GLP-1R/cAMP/protein kinase A. touchendocrinology.com These findings open up possibilities for this compound's use in conditions with an underlying inflammatory component.

Recent research also highlights this compound's potential in neuroprotection. Studies in animal models of Parkinson's and Huntington's disease have shown that this compound can offer protective effects, possibly through the activation of the GLP-1 receptor/PI3K/Akt/BDNF pathway. mdpi.comnih.gov This suggests that this compound's therapeutic reach could extend to neurodegenerative disorders.

Another novel finding is the potential interaction between this compound and the protein CD209, which has been identified as a potential intervention target for type 2 diabetes. diabetesjournals.org This interaction with a protein that can bind to various drug targets, including DPP-4, suggests a broader mechanism of action for this compound. diabetesjournals.orgahajournals.org

Advanced Preclinical Models for Mechanistic Elucidation of Biological Actions

To better understand the multifaceted actions of this compound, researchers are employing a range of advanced preclinical models. These models are crucial for dissecting the molecular mechanisms underlying its therapeutic effects.

Animal Models of Disease: Various animal models are utilized to study the effects of this compound. These include diet-induced obesity models in mice and rats, which are instrumental in studying metabolic parameters. nih.govresearchgate.netopenaccessjournals.comnih.gov For neurodegenerative disease research, models such as the 3-nitropropionic acid rat model for Huntington's disease and the MPTP-induced mouse model for Parkinson's disease have been employed to demonstrate the neuroprotective effects of this compound. mdpi.comnih.gov In cardiovascular research, diabetic rat models have been used to show this compound's ability to attenuate endothelial dysfunction. nih.govarchivesofmedicalscience.com

Cellular and In Vitro Models: To investigate the direct cellular effects of this compound, researchers use various cell culture systems. Human umbilical vein endothelial cells (HUVECs) are a common model to study the vascular effects of this compound. ahajournals.org Additionally, two- and three-dimensional cultures of HepG2 cells are used to investigate hepatic miRNA expression in response to this compound. researchgate.net

Physiologically Based Biopharmaceutics Models (PBBM): These computational models are used to predict the pharmacokinetic and pharmacodynamic parameters of this compound. researchgate.net By integrating in vitro data, these models can simulate the in vivo performance of different formulations and help in establishing clinically relevant specifications. researchgate.net

Application of Omics Technologies (e.g., Proteomics, Metabolomics, MicroRNA Profiling) in this compound Research

The advent of "omics" technologies has revolutionized the study of drug action, providing a holistic view of the molecular changes induced by therapeutic agents. researchgate.netnih.gov These technologies are being increasingly applied in this compound research to uncover novel biomarkers and gain deeper insights into its mechanisms of action. mdpi.com

Proteomics: Proteomic analysis has been used to identify changes in protein expression following this compound treatment. In a mouse lung transplantation model, proteomics revealed that this compound treatment led to significant alterations in the abundance of 78 proteins, with kininogen-1 being a notable protein that was downregulated. nih.gov This suggests a role for this compound in modulating inflammatory responses in the context of ischemia-reperfusion injury. nih.gov

Metabolomics: Metabolomic studies have been conducted to investigate the metabolic effects of this compound. In a mouse model of diet-induced obesity and type 2 diabetes, NMR-based metabolomics of urine samples revealed changes in the metabolic profile after this compound administration, including an elevated acetate (B1210297) level, which may reflect increased fatty acid oxidation. nih.gov Another study using mass spectrometry-based metabolomics on plasma samples from similar mouse models showed that this compound treatment increased the levels of butyrylcarnitine (B1668139) and acetylcarnitine. nih.govresearchgate.net

MicroRNA Profiling: MicroRNA (miRNA) profiling has emerged as a powerful tool to understand the regulatory effects of this compound. Studies have shown that this compound can modulate the expression of various miRNAs. In diabetic rats, this compound was found to activate miR-190-5p to inhibit Ccl2 expression and inhibit miR-134-5p and miR-375-3p to increase Bdnf and Pdk1 expression in the aorta, thereby attenuating endothelial dysfunction. nih.govarchivesofmedicalscience.com In a mouse model, this compound induced the expression of miR-222 and miR-877 in the liver. researchgate.net

Below is a table summarizing key findings from omics studies on this compound:

Omics TechnologyModelKey FindingsReference
Proteomics Mouse Lung TransplantationDownregulation of Kininogen-1 nih.gov
Metabolomics Diet-Induced Obese Mice (Urine)Elevated acetate levels nih.gov
Metabolomics Diet-Induced Obese Mice (Plasma)Increased butyrylcarnitine and acetylcarnitine nih.govresearchgate.net
MicroRNA Profiling Diabetic Rats (Aorta)Activation of miR-190-5p; Inhibition of miR-134-5p and miR-375-3p nih.govarchivesofmedicalscience.com
MicroRNA Profiling Mice (Liver)Induction of miR-222 and miR-877 researchgate.net

Comparative Mechanistic Studies with Other DPP-4 Inhibitors in Preclinical Settings

While all DPP-4 inhibitors share a common mechanism of action, there are structural differences among them that could lead to variations in their pharmacological profiles. researchgate.net Comparative preclinical studies are essential to understand the potential nuances in the mechanisms and efficacy of different gliptins.

Studies have compared the binding properties and inhibitory potency of this compound with other DPP-4 inhibitors like sitagliptin (B1680988), saxagliptin (B632), linagliptin (B1675411), and alogliptin (B1666894). researchgate.net While they all bind to the same enzymatic cleft of DPP-4, the conformational flexibility of this cavity allows it to accommodate structurally diverse molecules. researchgate.net

In terms of efficacy, preclinical studies have shown that saxagliptin is tenfold more effective than this compound and sitagliptin in inhibiting DPP-4 activity. nih.gov However, a comparative study in mice found that while there were no consistent and significant differences in glucose changes between humans and animals for alogliptin, linagliptin, and sitagliptin, the difference for this compound was significant. uc.pt

Furthermore, some studies have highlighted potential differences in pleiotropic effects. For instance, linagliptin is the only DPP-4 inhibitor that has shown improvement in wound healing in preclinical studies. nih.gov A meta-analysis also reported an elevated risk of infections with sitagliptin, but not with this compound. nih.gov These findings underscore the importance of head-to-head comparative studies to delineate the unique preclinical profiles of each DPP-4 inhibitor.

Q & A

Q. How do endothelial function studies validate this compound's cardiovascular safety profile?

  • Answer: Forearm blood flow responses to acetylcholine (endothelium-dependent) and sodium nitroprusside (endothelium-independent) are measured via venous occlusion plethysmography. A 4-week crossover trial demonstrated improved endothelial-dependent vasodilation with this compound vs. acarbose, supporting cardioprotective potential .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptin
Reactant of Route 2
Reactant of Route 2
Vildagliptin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.